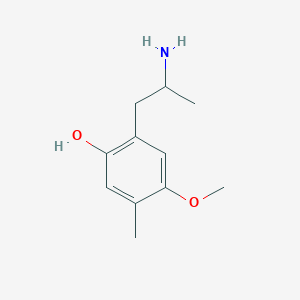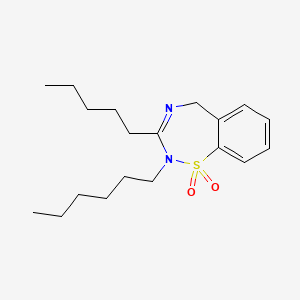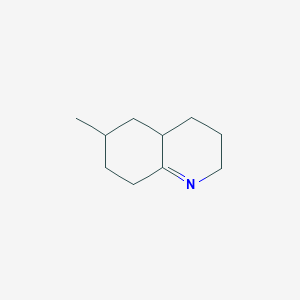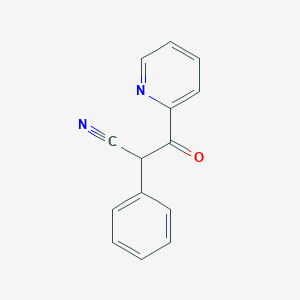
2-(Methylsulfanyl)cyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)cyclopentanone is an organic compound characterized by a cyclopentane ring substituted with a methylthio group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylthio)cyclopentanone can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with methylthiol in the presence of a base, such as sodium hydride, to form the desired product. Another method includes the use of cyclopentanone and methylthiolate anion under basic conditions to achieve the substitution reaction.
Industrial Production Methods
Industrial production of 2-(Methylthio)cyclopentanone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)cyclopentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylthio)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological systems. For example, its oxidation products may interact with cellular components, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simple ketone with a cyclopentane ring, lacking the methylthio group.
2-(Methylthio)cyclohexanone: Similar structure but with a six-membered ring.
2-(Ethylthio)cyclopentanone: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
2-(Methylthio)cyclopentanone is unique due to the presence of both the methylthio group and the ketone functional group on a five-membered ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
52190-34-8 |
|---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
2-methylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C6H10OS/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3 |
InChI Key |
XDBLPTBEGIYJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]oxathiolan]-3-yl acetate](/img/structure/B14648695.png)



![3-[(3-Chlorophenoxy)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14648717.png)
propanedioate](/img/structure/B14648719.png)
![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
![Lithium, [(4-methoxyphenyl)ethynyl]-](/img/structure/B14648727.png)


![3-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B14648753.png)
![4-Methyl-1-[2-(4-methylphenyl)ethyl]cyclohexan-1-ol](/img/structure/B14648760.png)


